REACTION_CXSMILES
|
CC[O-].[Na+].[CH:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH2:13]([O:15][C:16](=[O:23])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH3:14].Cl>C(O)C>[CH2:13]([O:15][C:16](=[O:23])[C:17](=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop-wise over 1 h at 50° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with 200 ml of water
|
Type
|
CUSTOM
|
Details
|
The remaining reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was pure enough for the next reaction step
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |